N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methylbenzenesulfonamide
Description
Historical Context of Isothiazolidinone Derivatives in Research
Isothiazolidinone derivatives have emerged as a critical scaffold in synthetic and medicinal chemistry due to their structural versatility and biological relevance. Early work on isothiazolidinone synthesis dates to the mid-20th century, with Crow and Leonard’s 1964 report on the cyclization of thiocyanatoacrylamides to form 2-methylisothiazol-3(2H)-one. Subsequent advancements in the 1970s–1990s focused on optimizing chlorination–cyclization protocols for isothiazolinone biocides, such as methylchloroisothiazolinone (MCI), which demonstrated antimicrobial properties.
The integration of sulfonamide moieties into isothiazolidinone frameworks gained traction in the 2000s, driven by their potential in drug discovery. For instance, benzothiazole benzimidazole (S)-isothiazolidinone derivatives were developed as competitive inhibitors of protein tyrosine phosphatase 1B (PTP1B), showcasing the therapeutic relevance of this hybrid architecture. Parallel efforts in combinatorial chemistry enabled the synthesis of triazole-containing isothiazolidine 1,1-dioxides via one-pot click/aza-Michael protocols, further expanding the structural diversity of this class.
Significance in Medicinal Chemistry Research
Isothiazolidinone derivatives exhibit broad pharmacological profiles, including antiviral, antibacterial, and enzyme inhibitory activities. The sulfonamide group, a key feature of N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methylbenzenesulfonamide, enhances binding affinity to biological targets through hydrogen bonding and electrostatic interactions. For example, benzothiaoxazepine-1,1-dioxide sultams demonstrated glucokinase activation and histamine H3-receptor modulation, underscoring the importance of sulfonamide-containing heterocycles in drug design.
The compound’s isothiazolidinone 1,1-dioxide moiety contributes to metabolic stability, as evidenced by studies on triazole-containing analogs showing >90% purity after purification and resistance to enzymatic degradation. Additionally, the N-benzyl and N-ethyl substituents may improve blood-brain barrier permeability, a feature critical for central nervous system-targeted therapies.
Rationale for Investigation of N-Substituted Benzenesulfonamide Compounds
N-substituted benzenesulfonamides are prized for their dual functionality: the sulfonamide group acts as a hydrogen bond donor/acceptor, while aromatic substituents enable π-π stacking interactions with protein targets. The structural hybridity of this compound merges these attributes with the conformational rigidity of the isothiazolidinone ring, potentially enhancing target selectivity.
Comparative studies of sultam libraries revealed that N-alkylation significantly impacts bioactivity. For instance, aza-Michael diversification of dihydroisothiazole 1,1-dioxide scaffolds produced derivatives with varying inhibitory potencies against HIV-1, depending on the amine substituent. This structure-activity relationship (SAR) underscores the importance of optimizing N-substituents in benzenesulfonamide derivatives.
Table 1. Key Isothiazolidinone Derivatives and Their Biological Activities
Research Objectives and Academic Significance
The primary objectives of investigating this compound include:
- Structural Elucidation : Characterize the compound’s conformation via X-ray crystallography or NMR spectroscopy to correlate geometry with bioactivity.
- Synthetic Optimization : Develop scalable protocols for its synthesis, potentially leveraging one-pot click/aza-Michael strategies or ROMP-derived coupling reagents.
- Biological Profiling : Evaluate inhibitory activity against therapeutic targets such as PTP1B or glucokinase, building on SAR data from related sultams.
- Computational Modeling : Predict binding modes using molecular docking to guide further structural modifications.
Properties
IUPAC Name |
N-benzyl-N-ethyl-2-methyl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S2/c1-3-20(14-16-7-5-4-6-8-16)28(25,26)18-13-17(10-9-15(18)2)21-19(22)11-12-27(21,23)24/h4-10,13H,3,11-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNTXFMVUTVFBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methylbenzenesulfonamide typically involves multiple steps, starting with the formation of the isothiazolidinone ring. One common approach is the cyclization of a suitable precursor containing sulfur and nitrogen atoms under acidic or basic conditions. The benzyl and ethyl groups are then introduced through subsequent reactions, such as nucleophilic substitution or reductive amination.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to optimize the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Reduction of the sulfonamide group to amines.
Substitution: Introduction of different alkyl or aryl groups at the benzyl or ethyl positions.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly in the development of new drugs targeting various diseases.
Material Science: Its unique properties make it suitable for the creation of advanced materials with specific functionalities.
Organic Synthesis: It serves as a reagent or intermediate in the synthesis of complex organic molecules.
Mechanism of Action
When compared to similar compounds, N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methylbenzenesulfonamide stands out due to its unique structural features and functional groups. Similar compounds may include other sulfonamides or isothiazolidinones, but the presence of both benzyl and ethyl groups in this compound provides additional versatility and reactivity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its fused isothiazolidinone-sulfonamide system. Comparisons with structurally related analogs highlight key differences:
Key Observations :
- The isothiazolidinone ring introduces a rigid, planar structure absent in thiadiazole or isoxazole derivatives, which may influence binding to biological targets.
Physicochemical Properties
- Lipophilicity : The target compound’s sulfone group likely reduces logP compared to thioether analogs (e.g., logP = 4.7 for vs. estimated ~3.5 for the target).
- Hydrogen Bonding: The sulfonamide and sulfone groups increase hydrogen bond acceptor/donor capacity (cf. , which has a sulfamoyl group with similar properties).
Biological Activity
N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of isothiazolidinone and sulfonamide moieties, which are known to exhibit various pharmacological effects.
The molecular formula of this compound is , with a molecular weight of approximately 618.65 g/mol. Its structure includes multiple functional groups that contribute to its biological activity, including the dioxido and isothiazolidinone components.
The biological activity of this compound can be attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in insulin signaling and glucose metabolism. Inhibition of PTP1B can enhance insulin sensitivity and has implications for diabetes treatment.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 618.65 g/mol |
| Functional Groups | Sulfonamide, Isothiazolidinone |
| Predicted Solubility | Moderate (based on structural analysis) |
Biological Activity
Recent studies have explored the compound's effects on pancreatic β-cells, particularly in the context of endoplasmic reticulum (ER) stress. The compound shows promise in protecting these cells from apoptosis induced by ER stressors such as thapsigargin and tunicamycin.
Case Study: β-cell Protection
A study demonstrated that N-benzyl derivatives exhibit significant protective effects on INS-1 pancreatic β-cells under ER stress conditions. The compound was found to improve cell viability significantly, with an effective concentration (EC50) reported at 0.1 ± 0.01 μM, indicating high potency against cell death caused by ER stressors.
Pharmacological Implications
The ability of this compound to modulate insulin signaling pathways positions it as a potential therapeutic agent for metabolic disorders such as type 2 diabetes. Its dual action—both as a PTP1B inhibitor and as a protector of β-cell integrity—highlights its relevance in drug development.
Q & A
Q. What are the common synthetic routes for preparing N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methylbenzenesulfonamide?
Methodological Answer: Synthesis typically involves multi-step reactions:
Core sulfonamide formation : React benzenesulfonyl chloride with N-benzyl-N-ethylamine under basic conditions (e.g., pyridine) to form the N-substituted sulfonamide backbone .
Isothiazolidinone introduction : Use a 3-oxoisothiazolidin-1,1-dioxide derivative, activated via halogenation or coupling agents, to react with the sulfonamide intermediate. This step may require refluxing in glacial acetic acid or DMF at 80–100°C for 5–8 hours .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product.
Q. Key Parameters Table :
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Sulfonamide formation | Benzenesulfonyl chloride, pyridine, RT, 2h | 60–75% | |
| Isothiazolidinone coupling | Glacial acetic acid, reflux, 5h | 40–55% |
Q. How is the compound characterized structurally and chemically?
Methodological Answer:
- Spectroscopy :
- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., ethanol/water) and analyze space group/PXRD patterns .
Q. What solvents and conditions are optimal for solubility and stability studies?
Methodological Answer:
- Solubility : Test in DMSO (high solubility for biological assays) or methanol (for reactions). For aqueous stability, use PBS (pH 7.4) with sonication .
- Stability : Monitor degradation via HPLC under accelerated conditions (40°C, 75% humidity) over 14 days. Adjust storage to inert atmospheres (argon) at –20°C .
Q. How are preliminary biological activities evaluated for this compound?
Methodological Answer:
- Antimicrobial assays : Use microdilution (MIC) against Gram+/Gram– bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation after 48h exposure .
Advanced Research Questions
Q. How can reaction yields be optimized for the isothiazolidinone coupling step?
Methodological Answer:
- Catalyst screening : Test Pd(OAc)₂ or CuI for Suzuki-type couplings; use 5 mol% loading in DMF at 100°C .
- Solvent effects : Compare DMF (polar aprotic) vs. THF (lower dielectric constant) to balance reactivity and byproduct formation .
- Workup optimization : Replace column chromatography with precipitation (diethyl ether) to reduce product loss .
Q. What computational approaches predict the compound’s pharmacological profile?
Methodological Answer:
- Docking studies : Use AutoDock Vina with target proteins (e.g., COX-2, carbonic anhydrase) to assess binding affinity. Validate with MD simulations (GROMACS) over 100 ns .
- ADMET prediction : Employ SwissADME or QikProp to estimate logP (target <5), BBB permeability, and CYP450 inhibition .
Q. How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Assay standardization : Replicate studies using identical cell lines (ATCC-verified) and serum-free media to minimize variability .
- Purity verification : Characterize batches via HPLC (≥95% purity) and LC-MS to exclude impurities masking bioactivity .
- Meta-analysis : Compare IC₅₀ values across studies using ANOVA; consider structural analogs (e.g., chloro/methoxy substitutions) for SAR trends .
Q. What strategies assess the compound’s stability under physiological conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
